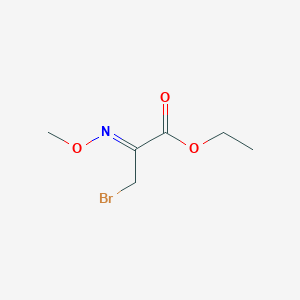

Propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester

Description

Propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester (C₅H₈BrNO₃, molecular weight: 210.027 g/mol) is a brominated ester derivative with a methoxyimino functional group at the 2-position of the propanoic acid backbone . Its structure features a bromine atom at the 3-carbon and a methoxyimino substituent (–N–O–CH₃) at the 2-carbon, which distinguishes it from simpler propanoate esters.

Properties

IUPAC Name |

ethyl (2Z)-3-bromo-2-methoxyiminopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO3/c1-3-11-6(9)5(4-7)8-10-2/h3-4H2,1-2H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKNVZIWTKMDLH-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/OC)/CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester typically involves the reaction of ethyl propanoate with bromine and methoxyamine. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent methoxyimino substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of azides or thiols.

Reduction: Formation of alcohols or amines.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Overview

Propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester (CAS No. 88959-38-0) is an organic compound characterized by its unique structure featuring bromine and methoxyimino functional groups. This compound has garnered attention in various scientific fields due to its versatile applications in chemistry, biology, and industry.

Organic Synthesis

This compound serves as an intermediate in organic synthesis , particularly in the formation of complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create a diverse array of compounds.

Biochemical Probing

In biological research, this compound is being explored as a biochemical probe to study enzyme mechanisms. Its structural characteristics enable it to interact with specific biological targets, providing insights into enzymatic processes.

Pharmaceutical Development

The compound is under investigation for its potential use in pharmaceutical applications, particularly as a precursor for drug synthesis . Its unique structure may contribute to the development of new therapeutic agents.

Agrochemicals

In the agricultural sector, propanoic acid derivatives are utilized in the production of agrochemicals , including pesticides and herbicides. The compound's reactivity can be harnessed to create effective agrochemical formulations.

Chemical Reactions

The compound can participate in several types of reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : Reduction can yield alcohols or amines.

- Oxidation Reactions : Oxidation may lead to the formation of carboxylic acids or ketones.

| Reaction Type | Example Products |

|---|---|

| Substitution | Azides, thiols |

| Reduction | Alcohols, amines |

| Oxidation | Carboxylic acids, ketones |

Mechanism of Action

The mechanism of action of propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester involves its interaction with specific molecular targets. The bromine and methoxyimino groups play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The methoxyimino group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Key Observations :

- The bromo substituent in the target compound increases molecular weight and polarity compared to non-halogenated esters (e.g., propanoic acid ethyl ester). This may enhance electrophilicity, making it reactive in substitution reactions .

Antimicrobial Activity

- Propanoic acid ethyl ester exhibits broad-spectrum antifungal and antibacterial effects, attributed to ester-mediated membrane disruption .

- Ethyl 3-bromopropanoate and related halogenated esters are less studied for antimicrobial effects, but bromine’s electronegativity may enhance interactions with microbial enzymes or DNA .

- The target compound’s methoxyimino group could modulate bioavailability or target specificity, though direct evidence is lacking.

Flavor and Fragrance Contributions

- Simple esters like propanoic acid ethyl ester and ethyl 2-methylbutyrate are critical in food aromas (e.g., apple, pineapple) due to volatile fruity notes .

- Brominated or imino-substituted esters (e.g., the target compound) are less common in flavor profiles, likely due to reduced volatility or undesirable sensory characteristics.

Combustion and Thermal Behavior

- Ethyl propanoate derivatives are studied in biofuel combustion. Ethyl propanoate ignites faster than methyl butanoate due to lower activation energy in decomposition reactions .

- The bromo substituent in the target compound may reduce flammability but increase toxic byproducts (e.g., HBr) during combustion.

Biological Activity

Propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester (CAS Number: 13237073) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a bromine atom and a methoxyimino group, which may contribute to its unique properties and mechanisms of action.

- Molecular Formula : C6H10BrNO3

- Molecular Weight : 220.05 g/mol

- IUPAC Name : this compound

Biological Activity

Research on the biological activity of propanoic acid derivatives indicates potential applications in various fields, including pharmaceuticals and agriculture. The following sections summarize key findings related to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The methoxyimino group may facilitate interactions with enzymes or receptors involved in metabolic pathways.

Potential Biological Effects

- Antimicrobial Activity : Initial studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

- Anticancer Properties : Some derivatives of propanoic acid have shown promise in inhibiting cancer cell proliferation in vitro. This may be linked to their ability to induce apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory effects, potentially by modulating cytokine production or inhibiting inflammatory pathways.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of propanoic acid derivatives:

| Study | Focus | Results |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus at low concentrations. |

| Study B | Anticancer Activity | Showed a reduction in viability of MCF-7 breast cancer cells by 40% at a concentration of 50 µM. |

| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 30%. |

Comparative Analysis

The following table compares this compound with other related compounds regarding their biological activities:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Ethyl propionate | Low | Moderate | Low |

| Methyl 2-chloro-6-ethoxynicotinate | High | Low | High |

Q & A

Q. What are the primary synthetic routes for preparing Propanoic acid, 3-bromo-2-(methoxyimino)-, ethyl ester?

- Methodological Answer : Synthesis typically involves three key steps:

- Esterification : Reacting propanoic acid with ethanol under acidic catalysis (e.g., concentrated H₂SO₄) to form ethyl propanoate .

- Bromination : Introducing a bromine atom at the 3-position via radical bromination or electrophilic substitution, depending on reaction conditions. For example, using N-bromosuccinimide (NBS) under light .

- Methoxyimino Introduction : Treating the intermediate with methoxyamine (CH₃ONH₂) under mildly acidic conditions to form the oxime ether at the 2-position .

- Key Validation : Monitor reaction progress via TLC and confirm final structure using NMR and mass spectrometry .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- Ethyl ester protons: Triplet at ~1.2 ppm (CH₃CH₂) and quartet at ~4.1 ppm (CH₂O).

- Methoxyimino group: Singlet at ~3.9 ppm (OCH₃) and imine proton (if present) at ~8.0 ppm.

- Bromine’s deshielding effect: 3-position carbon appears at ~35–40 ppm in ¹³C NMR .

- IR : Strong ester C=O stretch at ~1740 cm⁻¹ and N-O stretch (oxime) at ~960 cm⁻¹ .

- MS : Molecular ion peak at m/z 287 (C₁₃H₁₇BrNO₄⁺) and fragment ions corresponding to Br loss (~208 m/z) and ester cleavage .

Advanced Research Questions

Q. What mechanistic pathways govern the thermal decomposition of this compound under high-temperature conditions?

- Methodological Answer :

- Pathway Analysis : Under pyrolysis (>500°C), the compound may undergo:

- Six-membered transition state elimination : Cleavage of the ester group to release ethylene and 3-bromo-2-(methoxyimino)propanoic acid, analogous to ethyl propanoate decomposition .

- Bromine Radical Release : Homolytic C-Br bond cleavage generates bromine radicals, detectable via ESR spectroscopy.

- Experimental Design : Use shock tube experiments with GC-MS to identify decomposition products. Compare kinetics with halogen-free analogs (e.g., ethyl 2-(methoxyimino)propanoate) to isolate bromine’s role .

Q. How does the bromo substituent influence nucleophilic substitution (Sₙ2) reactivity compared to chloro or iodo analogs?

- Methodological Answer :

- Reactivity Trend : Bromine’s intermediate electronegativity and leaving group ability (weaker than iodine, stronger than chlorine) result in moderate Sₙ2 reactivity.

- Experimental Comparison :

- Substrate : Compare reaction rates with 3-chloro and 3-iodo analogs (e.g., Propanoic acid, 3-chloro-2-(methoxyimino)-, ethyl ester and 3-iodo analog ).

- Conditions : Use NaCN in polar aprotic solvents (e.g., DMSO) at 60°C. Monitor via ¹H NMR for cyano substitution.

- Data Analysis : Rate constants (k) follow the order: I > Br > Cl due to bond dissociation energies and leaving group stability .

Q. What challenges arise in chromatographic analysis (e.g., GC-MS) of this compound, and how can they be mitigated?

- Methodological Answer :

- Challenges :

- Thermal Instability : Decomposition during GC inlet heating (≥250°C).

- Peak Tailing : Polar oxime group interacts with column stationary phase.

- Solutions :

- Derivatization : Convert to a trimethylsilyl (TMS) ether using BSTFA to enhance volatility and reduce polarity .

- Low-Temperature GC : Use a programmed temperature ramp starting at 50°C, increasing by 10°C/min to 200°C.

- Column Selection : Opt for a mid-polarity column (e.g., DB-35MS) to balance separation and peak symmetry .

Data Contradiction Analysis

Q. Why do studies report varying stability of this compound under acidic hydrolysis conditions?

- Methodological Answer :

- Contradiction Source : Conflicting reports on hydrolysis rates may stem from:

- pH Variability : Methoxyimino group stability is pH-sensitive. At pH < 2, protonation accelerates hydrolysis; at pH 4–6, the oxime remains intact .

- Steric Effects : Bulkier substituents near the ester group (e.g., bromine) may slow hydrolysis kinetics compared to unsubstituted analogs.

- Resolution : Conduct controlled experiments at fixed pH (e.g., 1.5 vs. 5.0) using buffer solutions. Quantify hydrolysis products (propanoic acid, ethanol) via HPLC .

Application-Oriented Questions

Q. Can this compound serve as a precursor for synthesizing β-lactam antibiotics?

- Methodological Answer :

- Rationale : The methoxyimino group mimics side chains in cephalosporins (e.g., cefuroxime). The bromo substituent allows further functionalization via cross-coupling (e.g., Suzuki reaction).

- Synthetic Route :

- Step 1 : Substitute bromine with a thiol group using NaSH to form a thioether intermediate.

- Step 2 : Cyclize with a β-lactam precursor (e.g., 6-APA) under basic conditions.

- Validation : Confirm β-lactam formation via IR (C=O stretch at ~1770 cm⁻¹) and antimicrobial activity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.